molecular formula C22H22N6O B2747673 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-02-1

4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2747673
CAS No.: 393846-02-1
M. Wt: 386.459
InChI Key: QMLVNFCJGWPOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C22H22N6O and a molecular weight of 386.45 g/mol . It belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their significant research value in oncology and kinase biology . Scientific studies have demonstrated that structurally related 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines . The core mechanism of action for this compound class involves the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer research. In vitro evaluations have shown that select analogs can achieve potent EGFR-TK inhibitory activity, with one study reporting up to 91% inhibition, and molecular docking studies suggest these compounds interact with the ATP-binding site of the enzyme, forming key hydrogen bonds with residues like Met793 . This makes it a valuable chemical tool for investigating signaling pathways, kinase function, and developing novel therapeutic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-29-19-9-7-17(8-10-19)26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-16-23-21)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVNFCJGWPOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Substitution on a Preformed Pyrazolopyrimidine Core

A widely adopted strategy involves functionalizing a preconstructed pyrazolopyrimidine scaffold. Key steps include:

  • Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
    The precursor is prepared via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate under reflux in acetic acid. Alternatively, chlorination of the corresponding hydroxyl or mercapto derivatives using phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate.

  • Piperazine Substitution
    The 4-chloro group undergoes nucleophilic aromatic substitution with 1-(4-methoxyphenyl)piperazine. This reaction is typically conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. Microwave irradiation (100–150 W, 120°C, 30 min) enhances reaction efficiency, achieving yields of 68–75%.

Reaction Scheme
$$
\text{4-Chloro-1-phenylpyrazolo[3,4-d]pyrimidine} + \text{1-(4-Methoxyphenyl)piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 100°C}} \text{Target Compound}
$$

Route 2: Sequential Ring Construction

An alternative approach builds the pyrazolopyrimidine ring system stepwise:

  • Formation of the Pyrazole Ring
    3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is synthesized via condensation of phenylhydrazine with ethyl cyanoacetate, followed by nitration and reduction.

  • Pyrimidine Ring Cyclization
    Reacting the pyrazole derivative with triethyl orthoformate in acetic acid generates the pyrazolo[3,4-d]pyrimidine core. Subsequent chlorination with POCl₃ introduces the 4-chloro substituent.

  • Piperazine Coupling
    Identical to Route 1, the chlorinated intermediate reacts with 1-(4-methoxyphenyl)piperazine under basic conditions.

Advantages : This route allows modular modification of both the pyrazole and pyrimidine rings, facilitating analog synthesis.

Optimization Strategies

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates, while dichloroethane minimizes side reactions.
  • Bases : Potassium carbonate outperforms weaker bases (e.g., triethylamine) in deprotonating the piperazine nucleophile, accelerating substitution.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 30 minutes, enhancing yield (75% vs. 62% conventional heating). This method is particularly effective for electron-deficient aryl chlorides.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 5H, phenyl-H), 6.95 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine-H).
  • HRMS : m/z calculated for C₂₂H₂₂N₆O [M+H]⁺: 387.1932; found: 387.1929.

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Applications and Derivatives

The compound’s piperazinyl and pyrazolopyrimidine motifs are associated with kinase inhibition and anticancer activity. Derivatives with modified piperazine substituents (e.g., 4-ethylpiperazine) show enhanced solubility and target affinity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of the desired nucleophile.

Major Products

    Oxidation: 4-(4-hydroxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

    Reduction: 4-(4-aminophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 351.402 g/mol
  • CAS Number : 74853-07-9
  • Melting Point : 270-277ºC (dec.)
  • Density : 1.3±0.1 g/cm³

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that certain compounds from this class could effectively inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, compounds synthesized using the pyrazolo[3,4-d]pyrimidine scaffold showed lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .

Anticancer Potential

The anticancer activity of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains. The structural features of these compounds allow them to interact with microbial targets effectively, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Characterization : A study reported the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their pharmacological evaluation as anti-inflammatory agents . The acute toxicity was assessed through LD50 determination, indicating lower toxicity profiles compared to existing drugs.
  • Mechanistic Insights : Research has also focused on understanding the mechanisms by which these compounds exert their effects. For instance, some studies indicated that pyrazolo[3,4-d]pyrimidines might act as xanthine oxidase inhibitors, similar to allopurinol .

Mechanism of Action

The mechanism of action of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical pharmacophore. Modifications here influence target selectivity and physicochemical properties:

Compound Name Piperazine Substituent Molecular Formula Yield (%) Melting Point (°C) Key Biological Activity References
Target Compound 4-Methoxyphenyl C23H23N7O N/A N/A Not specified
Epimidin 4-Methoxyphenyl + oxo-ethyl C25H25N7O3 N/A N/A Anticonvulsant
DTriP-22 2-Bromophenyl + 3-methylthienyl C26H24BrN7S N/A N/A EV-A71 3D polymerase inhibition
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-phenyl... 3,4-Dichlorobenzyl C23H20Cl2N6 N/A N/A Not specified

Key Observations :

  • Epimidin introduces an oxo-ethyl group, enhancing anticonvulsant activity .
  • DTriP-22 ’s bromophenyl and thienyl groups confer antiviral activity by blocking nucleotide access in viral polymerases .
  • Halogenated substituents (e.g., 3,4-dichlorobenzyl in ) may improve lipophilicity and binding affinity.
Modifications on the Acetamide Side Chain

Acetamide derivatives exhibit varied pharmacological profiles based on substituents:

Compound ID Acetamide Substituent Molecular Formula Yield (%) Melting Point (°C) Spectral Data (1H NMR δ, ppm) References
XIIa Phenyl C25H24N8O 70 180–182 9.83 (s, NH), 8.62 (s, CH)
XIId 4-Methoxyphenyl C23H22ClN7O 75 156–158 Data consistent with structure
XVI 1,3,4-Thiadiazol-2-yl C20H19N9OS N/A N/A Not provided

Key Observations :

  • XIIa (phenyl substituent) shows a high yield (70%) and distinct NH proton resonance at δ 9.83 .
  • XIId ’s 4-methoxyphenyl group improves yield (75%) compared to other analogs .
  • Heterocyclic substituents (e.g., thiadiazole in XVI) may enhance metabolic stability .
Hybrid Pyrazolo-Pyrimidine Derivatives

Integration with other heterocycles diversifies biological activity:

Compound Name Hybrid Structure Synthesis Yield (%) Key Features References
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 82 Efficient Vilsmeier–Haack synthesis
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazolo-pyrimidine N/A Isomerization under acidic conditions

Key Observations :

  • Thieno-pyrimidine hybrids achieve high yields (82%) via Vilsmeier–Haack reactions .
  • Triazolo-pyrimidines exhibit structural isomerization, impacting conformational stability .
Melting Points and Solubility
  • Melting points correlate with molecular symmetry and hydrogen bonding (e.g., XIIa: 180–182°C vs. XIId: 156–158°C) .
  • Methoxy and halogen substituents enhance solubility in polar solvents (e.g., DMF, ethanol) .

Key Observations :

  • Epimidin and DTriP-22 highlight the scaffold’s adaptability to diverse targets .

Biological Activity

4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their biological activities, including antitumor, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6OC_{22}H_{22}N_{6}O, with a molecular weight of approximately 378.45 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a methoxyphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at these sites, influencing signaling pathways critical for cellular function. The exact mechanism is still under investigation, but preliminary studies suggest modulation of pathways related to central nervous system disorders.

Biological Activities

Research indicates that 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits several promising biological activities:

Antitumor Activity :
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds within this class have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are pivotal in many cancers .

Neuropharmacological Effects :
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating psychiatric disorders. Its interaction with serotonin and dopamine receptors may contribute to anxiolytic and antidepressant effects .

Anti-inflammatory Properties :
Research has highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-(4-bromophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineBromine instead of MethoxyAntitumor activity similar to methoxy derivative
4-(4-(4-chlorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineChlorine instead of MethoxyPotential neuropharmacological effects

The presence of the methoxy group in the target compound enhances its lipophilicity and can affect its pharmacokinetic properties compared to halogen-substituted analogs.

Case Studies

Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Breast Cancer Treatment : A study evaluated the cytotoxicity of various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes .
  • Neurotransmitter Modulation : In animal models, compounds similar to 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReactantsSolventCatalystYield (%)
Core formation1-phenylpyrazolo[3,4-d]pyrimidin-4-amineAcetonitrile70–80
Piperazine coupling1-(4-methoxyphenyl)piperazineDCMTriethylamine65–75

Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Methodology:

  • 1H NMR :
    • The methoxyphenyl group shows a singlet at δ 3.75–3.80 ppm (OCH₃) and aromatic protons as doublets in δ 6.85–7.40 ppm .
    • Piperazine protons appear as broad singlets (δ 2.50–3.20 ppm) due to restricted rotation .
  • 13C NMR : The pyrimidine C4 carbon resonates at δ 155–160 ppm, confirming successful substitution .
  • HRMS : Molecular ion peaks at m/z 456.2021 (calculated for C₂₄H₂₅N₇O) validate the molecular formula .

Advanced: How to address contradictory biological activity data across in vitro assays?

Analysis Framework:

  • Assay conditions : Verify differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affecting IC₅₀ values .
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Target selectivity : Perform kinase profiling to identify off-target effects (e.g., PDE5 inhibition vs. JAK2 modulation) .
  • Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .

Q. Table 2: Example of Contradictory IC₅₀ Data

StudyTargetIC₅₀ (nM)Cell LineReference
APDE512 ± 2HEK293
BPDE545 ± 8HeLa

Advanced: What computational strategies predict binding modes with PDE isoforms?

Methodology:

  • Docking : Use AutoDock Vina with PDE5 (PDB: 2H44) and PDE4 (PDB: 1F0J) crystal structures. Key interactions include:
    • Hydrogen bonding between the pyrimidine N1 and Gln817 (PDE5) .
    • π-π stacking of the methoxyphenyl group with Phe820 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
  • MM-PBSA : Calculate binding free energy (ΔG) to rank affinity across isoforms .

Basic: How to design SAR studies for piperazine substituents?

Methodology:

  • Variations : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring .
    • Bulky substituents (e.g., cyclohexyl) on the piperazine nitrogen .
  • Assays : Test against PDE5/PDE4 and measure logP for correlation between hydrophobicity and activity .
  • Key Findings :
    • 4-Methoxy enhances solubility but reduces PDE5 affinity by 3-fold vs. 4-Cl .
    • N-Methylation of piperazine improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours) .

Advanced: What in silico tools optimize pharmacokinetic properties?

Methodology:

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to:
    • Estimate logP (target ≤3.5 for oral bioavailability) .
    • Predict CYP3A4/2D6 inhibition risk .
  • PAMPA : Simulate blood-brain barrier penetration; this compound has low permeability (Pe < 1 × 10⁻⁶ cm/s) .
  • hERG liability : Patch-clamp assays or QSAR models (e.g., Schrödinger’s Prime) to avoid cardiotoxicity .

Basic: What are reliable methods for stability testing under physiological conditions?

Protocol:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) for 48 hours; >90% recovery indicates photostability .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; <5% degradation confirms shelf-life .

Advanced: How to resolve conflicting cytotoxicity data in cancer vs. normal cell lines?

Strategy:

  • Dose optimization : Use MTT assays with 10-dose curves (0.1–100 µM) to identify selective toxicity windows .
  • Mechanistic studies :
    • Flow cytometry for apoptosis (Annexin V/PI staining) .
    • ROS detection via DCFH-DA in HUVEC vs. MCF-7 cells .
  • Off-target profiling : Check kinase panels (e.g., Eurofins) to rule out non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.